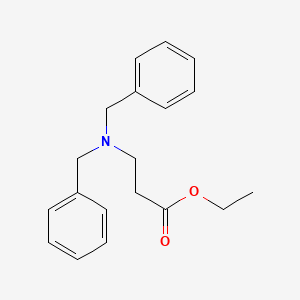

Ethyl 3-(dibenzylamino)propanoate

Descripción general

Descripción

Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of esters. It is commonly used in medical, environmental, and industrial research due to its unique properties. This compound is known for its versatility and is often utilized in various synthetic and analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(dibenzylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The raw materials used are generally of high quality to minimize impurities, and the process may include steps such as recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(dibenzylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Ethyl 3-(dibenzylamino)propanoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which ethyl 3-(dibenzylamino)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl propanoate: Another ester with similar structural features but different functional properties.

Ethyl 3-(pyridin-2-ylamino)propanoate: A compound with a similar backbone but different substituents, leading to distinct chemical behavior.

Uniqueness

Ethyl 3-(dibenzylamino)propanoate is unique due to its dibenzylamino group, which imparts specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity .

Actividad Biológica

Ethyl 3-(dibenzylamino)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with dibenzylamino substituents, which contribute to its unique biological activity. The presence of the dibenzylamino group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies involving related dibenzylamine derivatives have shown promising results against breast cancer cells, highlighting their potential as anticancer agents .

2. Antioxidant Properties

The antioxidant capacity of ethyl esters, including this compound, has been evaluated using various assays. Compounds in this category often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative damage .

3. Enzyme Inhibition

Compounds structurally similar to this compound have been investigated for their ability to inhibit specific enzymes. For example, research has shown that certain dibenzylamine derivatives can act as inhibitors for enzymes involved in metabolic pathways, suggesting a potential for therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Significant cytotoxicity against breast cancer cells | |

| Antioxidant | Effective free radical scavenging | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Evaluation

In a study focused on the anticancer properties of related dibenzylamine compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that modifications in the structure significantly influenced the potency of these compounds. The most effective derivative exhibited an IC50 value of approximately 15 µM, indicating strong cytotoxic activity while maintaining low toxicity towards normal cells .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by modulating key signaling cascades involved in cell survival and proliferation.

Propiedades

IUPAC Name |

ethyl 3-(dibenzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKGMMFFHIING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.